Methyl 5-bromo-3-methylpicolinate

Description

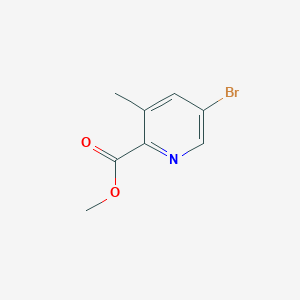

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPOANNAYCXMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672022 | |

| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213771-32-5 | |

| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-3-methylpicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-bromo-3-methylpicolinate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core makes it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, starting from commercially available precursors. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in medicinal chemistry and process development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [PubChem][1] |

| Molecular Weight | 230.06 g/mol | [PubChem][1] |

| CAS Number | 213771-32-5 | [PubChem][1] |

| Appearance | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [Sigma-Aldrich][2] |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [PubChem][1] |

| InChIKey | KZPOANNAYCXMSH-UHFFFAOYSA-N | [Sigma-Aldrich][2] |

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2-amino-3-methyl-5-bromopyridine. This pathway involves a Sandmeyer reaction, followed by cyanation, nitrile hydrolysis, and final esterification. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-3-methyl-5-bromopyridine to a bromo group through a Sandmeyer reaction. This classic transformation in aromatic chemistry is a reliable method for the introduction of a halide at this position.[3]

Protocol:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-3-methylpyridine and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until completion.

-

Cool the reaction mixture to 20-25 °C and slowly add liquid bromine dropwise.

-

After the addition is complete, heat the reaction at 50-60 °C for 2-3 hours.

-

Add water to dissolve all solids, followed by the dropwise addition of a sodium hydroxide solution. Continue the reaction for another 30 minutes.

-

Collect the precipitate by vacuum filtration, dry, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.

-

Add the 2-amino-3-methyl-5-bromopyridine to a hydrogen bromide solution containing cuprous bromide as a catalyst.

-

Cool the mixture to -5 to 10 °C and add a saturated solution of sodium nitrite dropwise.

-

Maintain the temperature and stir for 2-4 hours to yield 2,5-dibromo-3-methylpyridine.[3]

Causality: The initial acetylation protects the amino group and directs the bromination to the 5-position. The subsequent Sandmeyer reaction, a robust method for converting arylamines to aryl halides, proceeds via a diazonium salt intermediate, which is then displaced by bromide in the presence of a copper(I) catalyst.[3]

Step 2: Synthesis of 5-Bromo-3-methylpicolinonitrile via Cyanation

The next intermediate, 5-bromo-3-methylpicolinonitrile, is synthesized by a nucleophilic substitution of the 2-bromo substituent of 2,5-dibromo-3-methylpyridine with a cyanide group. Copper(I) cyanide is a common and effective reagent for this transformation on aryl halides.

Protocol:

-

In a suitable reaction vessel, dissolve 2,5-dibromo-3-methylpyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN) to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-methylpicolinonitrile.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the cyanide ion. The copper(I) cyanide not only acts as the source of the cyanide nucleophile but also catalyzes the reaction, which is a variation of the Rosenmund-von Braun reaction.

Step 3: Synthesis of 5-Bromo-3-methylpicolinic Acid via Hydrolysis

The nitrile group of 5-bromo-3-methylpicolinonitrile is hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The basic hydrolysis is often preferred as it can be less prone to side reactions for certain substrates.

Protocol (Basic Hydrolysis):

-

In a round-bottom flask, suspend 5-bromo-3-methylpicolinonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitoring by TLC, watching for the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-methylpicolinic acid.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate undergoes a series of proton transfers and rearrangements, ultimately leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Step 4: Synthesis of this compound via Esterification

The final step is the esterification of 5-bromo-3-methylpicolinic acid with methanol to produce the target compound. Two common and effective methods are presented here.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[4][5][6][7]

Protocol:

-

In a round-bottom flask, dissolve 5-bromo-3-methylpicolinic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.[4][5]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack of methanol, leading to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.[4][7]

Method B: Esterification using Thionyl Chloride and Methanol

This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-3-methylpicolinic acid in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench any remaining thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol to form the corresponding methyl ester, with the evolution of sulfur dioxide and hydrogen chloride as byproducts.

Data Summary Table

| Step | Starting Material | Reagents and Solvents | Product | Typical Yield (%) |

| 1 | 2-Amino-3-methyl-5-bromopyridine | 1. Acetic anhydride2. Br₂3. NaOH4. HBr, NaNO₂, CuBr₂ | 2,5-Dibromo-3-methylpyridine | 65-70 |

| 2 | 2,5-Dibromo-3-methylpyridine | CuCN, DMF | 5-Bromo-3-methylpicolinonitrile | 70-80 |

| 3 | 5-Bromo-3-methylpicolinonitrile | NaOH, H₂O/EtOH | 5-Bromo-3-methylpicolinic acid | 85-95 |

| 4A | 5-Bromo-3-methylpicolinic acid | MeOH, H₂SO₄ (cat.) | This compound | 80-90 |

| 4B | 5-Bromo-3-methylpicolinic acid | SOCl₂, MeOH | This compound | 85-95 |

Conclusion

The synthetic pathway detailed in this guide offers a practical and efficient route to this compound, a valuable building block in drug discovery and development. By providing a step-by-step protocol with explanations of the underlying chemical principles, this document serves as a valuable resource for researchers in the field. The methods described are scalable and utilize readily available reagents, making them suitable for both laboratory-scale synthesis and potential scale-up operations.

References

- PubChem. This compound.

- PubChem. This compound.

- PubChemLite.

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- NROChemistry.

- OperaChem.

- DSpace@MIT. 5.

- Organic Chemistry Portal.

Sources

- 1. This compound | 213771-32-5 [sigmaaldrich.com]

- 2. 213771-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-3-methylpicolinate

Abstract

Methyl 5-bromo-3-methylpicolinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a bromine substituent, a methyl group, and a methyl ester on the pyridine ring, provides multiple reactive sites for creating more complex molecules. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in reaction design, process optimization, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its unequivocal identity and summarize its fundamental properties. This information is critical for everything from inventory management and safety assessments to stoichiometric calculations in synthetic protocols.

-

Chemical Structure:

Source: PubChem CID 45789787.[3]

-

Core Data Summary:

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | PubChem[3] |

| CAS Number | 213771-32-5 | Frontier Specialty Chemicals, Sigma-Aldrich[4] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |

| Molecular Weight | 230.06 g/mol | PubChem, Biosynth[3][5] |

| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Critical Physicochemical Parameters for Research & Development

Beyond basic identification, several key physicochemical parameters dictate how this compound behaves in various experimental and biological settings. The two most critical of these for drug development are aqueous solubility and lipophilicity (log P).

Aqueous Solubility

Importance: Aqueous solubility is a gatekeeper property in drug discovery. For a compound to be a viable drug candidate, it must often dissolve in aqueous physiological fluids to be absorbed and distributed throughout the body. In chemical synthesis, solubility dictates the choice of reaction solvents and purification methods. A compound with low aqueous solubility might require specialized formulation strategies or co-solvents.

Recommended Experimental Protocol: Flask Method (OECD Guideline 105)

The flask method is a straightforward and reliable approach for determining the water solubility of substances with solubilities above 10⁻² g/L.[6][7] It is based on achieving a saturated solution at a specific temperature and then measuring the concentration of the dissolved substance.

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[6][7]

-

Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The flask is then agitated (e.g., in a shaker bath) at a constant temperature, preferably 20 ± 0.5 °C, for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: The mixture is allowed to stand at the test temperature to let suspended particles settle. Centrifugation is then used to separate the solid phase from the aqueous solution definitively.

-

Concentration Analysis: A sample of the clear, supernatant aqueous phase is carefully removed. The concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations.

-

Calculation: The water solubility is reported as the average of at least three independent determinations.

Causality and Trustworthiness: The use of an excess of the solid ensures that the solution is truly saturated. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. Centrifugation is a more robust separation method than filtration for this purpose, as it avoids potential adsorption of the solute onto the filter membrane. The protocol's trustworthiness is validated by running multiple replicates and ensuring the analytical method (HPLC) is fully validated for linearity, accuracy, and precision.

Workflow Diagram: OECD 105 Flask Method

Caption: A streamlined workflow for determining aqueous solubility via the OECD 105 flask method.

Lipophilicity (log P)

Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, is a crucial predictor of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][9] A compound's log P value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for bioaccumulation.[10] For instance, hydrophobic drugs (high log P) tend to distribute into lipid bilayers, while hydrophilic drugs (low log P) remain in aqueous compartments like blood serum.[8]

Recommended Experimental Protocol: HPLC Method (OECD Guideline 117)

The HPLC method is a rapid and efficient alternative to the traditional shake-flask method for determining log P.[11][12] It is particularly suitable for compounds with log P values in the range of 0 to 6.[8][9] The principle is that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.

Methodology:

-

System Preparation: An HPLC system equipped with a reverse-phase C18 column and a UV detector is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[11]

-

Calibration: A series of reference compounds with known log P values that bracket the expected log P of the test substance are injected into the HPLC. Their retention times (t_R) are recorded.

-

Void Time (t₀) Determination: A non-retained compound (e.g., thiourea) is injected to determine the column's void time or dead time.

-

Capacity Factor (k) Calculation: For each reference compound, the capacity factor (k) is calculated using the formula: k = (t_R - t₀) / t₀.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) for the reference compounds against their known log P values. This plot should be linear.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC in duplicate. Its retention time is measured.[12]

-

Log P Determination: The capacity factor (k) for the test compound is calculated. Its log P value is then determined by interpolating its log k value on the calibration graph.[11][12]

Causality and Trustworthiness: This method's reliability hinges on the quality of the calibration. Using a set of well-characterized reference standards ensures the relationship between retention and lipophilicity is accurately modeled. The isocratic elution mode is crucial for maintaining a stable and predictable retention mechanism.[11] The protocol is validated by the linearity of the calibration curve (R² > 0.98) and the reproducibility of the retention times for the test substance.

Workflow Diagram: OECD 117 HPLC Method for Log P

Sources

- 1. Methyl 3-bromo-5-methylpicolinate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. This compound | 213771-32-5 | FM139366 [biosynth.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 7. oecd.org [oecd.org]

- 8. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

Methyl 5-bromo-3-methylpicolinate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Methyl 5-bromo-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is the bedrock of innovation. This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of more complex molecules.[1] Its utility as a synthon is predicated on an unambiguous understanding of its three-dimensional architecture and electronic properties. A failure to rigorously confirm its structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development timelines.

This guide moves beyond a simple recitation of analytical techniques. It is structured to mirror the logical workflow of a discovery and development environment, presenting a multi-modal analytical strategy. We will explore not just how to analyze this molecule, but why specific techniques are chosen, how their data streams are integrated, and how this holistic approach provides a self-validating system for structural confirmation. Our objective is to equip the practicing scientist with the rationale and methodologies necessary to confidently ascertain the structure and purity of this compound and analogous compounds.

Foundational Profile: Physicochemical & Safety Data

Before any advanced analysis, a foundational understanding of the compound's basic properties and handling requirements is essential. This initial data collection informs sample preparation, choice of analytical solvents, and appropriate safety measures.

This compound (CAS: 213771-32-5) is typically supplied as an off-white to pale-yellow solid.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| Monoisotopic Mass | 228.97384 Da | [3] |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [3] |

| Physical Form | Off-white to Pale-yellow Solid | [2] |

| Storage | Inert atmosphere, room temperature | [4] |

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

The Analytical Workflow: An Integrated Approach

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Gatekeeper

Expertise & Causality: The first analytical question for any new batch of a compound is fundamental: "Is it there, and is its mass correct?" Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this initial screen. It provides two critical pieces of information simultaneously: the retention time from the LC, which gives an indication of purity, and the mass-to-charge ratio (m/z) from the MS, which validates the molecular weight.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock 1:100 with the initial mobile phase.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

MS Conditions (Electrospray Ionization - ESI):

-

Ionization Mode: Positive (ESI+)

-

Scan Range: 50 - 500 m/z

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Data Interpretation & Trustworthiness: The molecular formula is C₈H₈BrNO₂. The expected monoisotopic mass is 228.97384 Da.[3] Due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern.

-

Expected Observation: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Self-Validation: Look for two major peaks of nearly equal intensity separated by ~2 m/z units:

-

[C₈H₈⁷⁹BrO₂ + H]⁺ ≈ 229.98 m/z

-

[C₈H₈⁸¹BrO₂ + H]⁺ ≈ 231.98 m/z This distinctive "doublet" is a high-confidence signature for a monobrominated compound and serves as an internal validation of the elemental composition. The LC chromatogram should ideally show a single sharp peak, confirming the sample's purity.

-

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS confirms the mass, it provides no information about how the atoms are connected. Infrared (IR) spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for confirming the presence of key functional groups, which in this case are the ester carbonyl (C=O) and the aromatic pyridine ring.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Data Interpretation & Trustworthiness: The structure contains several key bonds that will give rise to characteristic absorption bands.[5]

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Observation |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Weak to medium peaks |

| ~2960-2850 | C-H stretch | Aliphatic (Methyl) | Weak to medium peaks |

| ~1725-1710 | C=O stretch | Ester | Strong, sharp peak |

| ~1600-1450 | C=C & C=N stretch | Aromatic (Pyridine) | Multiple medium to sharp peaks |

| ~1300-1100 | C-O stretch | Ester | Strong peak |

| ~700-500 | C-Br stretch | Aryl Halide | Medium to weak peak |

The most telling peak is the strong ester carbonyl (C=O) stretch. Its presence, along with the aromatic C=C/C=N stretches, provides complementary evidence to the MS data, confirming that the atoms are arranged in a manner consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can piece together the exact connectivity of the atoms. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a complete structural assignment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 213771-32-5 [sigmaaldrich.com]

- 3. This compound | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 213771-32-5|this compound|BLD Pharm [bldpharm.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic value of a molecule is often defined by its utility as a versatile scaffold for the synthesis of complex, biologically active compounds. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, has emerged as a pivotal building block in the development of novel therapeutics. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring offers multiple reactive sites for molecular elaboration, making it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive technical overview of this compound, from its synthesis, rooted in fundamental organic chemistry principles, to its applications as a key starting material in the creation of innovative pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 213771-32-5 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][4] |

| Molecular Weight | 230.06 g/mol | [1][3][4] |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [4] |

| Appearance | Off-white to gray to pale-yellow to yellow-brown solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, room temperature | [2] |

| InChI Key | KZPOANNAYCXMSH-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=CC(=CN=C1C(=O)OC)Br | [1][4] |

The Genesis of a Key Intermediate: Discovery and Historical Context

The history of this compound is not one of a singular, celebrated discovery, but rather of its gradual emergence as a critical tool in the synthetic chemist's arsenal. Its significance is intrinsically linked to the rise of pyridine-based scaffolds in drug development. While a definitive first synthesis paper is not readily apparent in the public domain, its availability from commercial suppliers and its citation in numerous patents indicate its established role as a key pharmaceutical intermediate.[6] The compound's value lies in the strategic placement of its functional groups, which allows for selective and diverse chemical modifications, a cornerstone of modern medicinal chemistry.

The development of synthetic routes to molecules like this compound was driven by the need for structurally diverse building blocks to explore new chemical space in drug discovery. The synthesis of its precursor, 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1), was a key step in making this and related compounds accessible to researchers.[7][8][9]

Synthesis of this compound: A Plausible and Efficient Pathway

While multiple synthetic routes can be envisaged, a logical and efficient pathway to this compound involves a multi-step process commencing from a readily available starting material. The following proposed synthesis is based on well-established and reliable organic transformations.

Proposed Synthetic Pathway Overview

The synthesis can be dissected into three key stages:

-

Diazotization and Bromination (Sandmeyer Reaction): Conversion of an amino-substituted picolinic acid to its bromo derivative.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed two-stage synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 5-Bromo-3-methylpicolinic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11][12][13]

Materials:

-

5-Amino-3-methylpicolinic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-amino-3-methylpicolinic acid in a solution of hydrobromic acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Part 2: Esterification to this compound

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Materials:

-

5-Bromo-3-methylpicolinic acid

-

Methanol (MeOH, anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Suspend 5-bromo-3-methylpicolinic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Applications in Drug Discovery and Development

This compound is a versatile intermediate primarily utilized in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its discovery may not be marked by a single event, its history is written in the numerous patents and research articles that have utilized it to construct novel molecular architectures with therapeutic potential. A thorough understanding of its synthesis and reactivity is paramount for any researcher aiming to leverage its versatility in the quest for new medicines.

References

- PubMed Central. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity.

- Wikipedia. Sandmeyer reaction.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- PubChem. This compound.

- Google Patents. DE10157557A1 - Process for the production of 5-bromolevulinic acid methyl ester.

- Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine.

Sources

- 1. This compound | 213771-32-5 | FM139366 [biosynth.com]

- 2. 213771-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 213771-32-5 [sigmaaldrich.com]

- 4. This compound | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 213771-32-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. Methyl 5-bromo-3-methylpyridine-2-carboxylate (213771-32-5) at Nordmann - nordmann.global [nordmann.global]

- 7. usbio.net [usbio.net]

- 8. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 9. 5-Bromo-3-methylpicolinic acid | 886365-43-1 [sigmaaldrich.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative, has emerged as a versatile and valuable intermediate. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on the picolinate scaffold provides multiple reaction sites, enabling a diverse range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications, with a focus on empowering innovation in the laboratory.

Compound Identification and Physicochemical Properties

The definitive identification and understanding of the physicochemical properties of a synthetic building block are foundational to its effective application.

Nomenclature and Structural Identifiers

-

IUPAC Name: methyl 5-bromo-3-methylpyridine-2-carboxylate[1]

-

Common Name: this compound

-

Molecular Formula: C₈H₈BrNO₂[3]

-

Canonical SMILES: CC1=CC(=CN=C1C(=O)OC)Br[1]

-

InChI Key: KZPOANNAYCXMSH-UHFFFAOYSA-N[1]

Physicochemical Data

While experimentally determined physical properties are not extensively reported in publicly accessible literature, a combination of supplier information and computational predictions provides a useful profile for this compound.

| Property | Value/Description | Source |

| Physical Form | Off-white to gray to pale-yellow to yellow-brown solid. | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. | [5] |

| Storage Temperature | Room Temperature. | [4] |

| Purity | Typically available at ≥97%. | [4] |

| XLogP3-AA (Computed) | 2.1 | [1] |

| Topological Polar Surface Area (Computed) | 39.2 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 |

Synthesis and Purification

The synthesis of this compound can be approached from its corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. This two-step conceptual pathway is a common strategy for obtaining picolinate esters.

Conceptual Synthetic Pathway

A plausible synthetic route involves the initial synthesis of the picolinic acid followed by esterification.

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of 5-bromo-3-methylpicolinic acid

The precursor acid can be synthesized from the corresponding nitrile via hydrolysis.

Step 1: Hydrolysis of 5-bromo-3-methylpicolinonitrile

-

Reaction Setup: Dissolve 5-bromo-3-methylpicolinonitrile in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add a 6.0 M aqueous solution of sodium hydroxide to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with water and extract with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-3-methylpicolinic acid as a yellow solid.

-

Experimental Protocol: Esterification to this compound

The final product is obtained through the esterification of the picolinic acid.

Step 2: Fischer Esterification

-

Reaction Setup: Suspend 5-bromo-3-methylpicolinic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4) | ~8.0-8.2 | d |

| Aromatic-H (C6) | ~8.5-8.7 | d |

| Methoxy-H (-OCH₃) | ~3.9-4.1 | s |

| Methyl-H (-CH₃) | ~2.4-2.6 | s |

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The coupling constant between the aromatic protons is expected to be small (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~165-170 |

| Aromatic C-Br | ~118-122 |

| Aromatic C-H | ~138-142, ~150-154 |

| Aromatic C-C=O | ~145-149 |

| Aromatic C-CH₃ | ~130-134 |

| Methoxy (-OCH₃) | ~52-54 |

| Methyl (-CH₃) | ~18-22 |

Note: These are estimated chemical shift ranges.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (230.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M+2 would be expected. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the bromine atom, the methyl ester, and the pyridine ring itself. This trifunctional nature makes it a highly versatile synthetic intermediate.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is the most prominent reactive site, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This reaction allows for the formation of a new carbon-carbon bond by coupling with a variety of organoboron reagents, such as boronic acids or their esters.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This powerful transformation allows for the introduction of a wide array of substituents at the 5-position, which is a key strategy in the synthesis of novel drug candidates. For instance, the precursor 5-bromo-3-methylpicolinic acid is used to prepare oxazine derivatives that act as BACE inhibitors for the potential treatment of neurological disorders.[5]

Other Potential Transformations

-

Nucleophilic Aromatic Substitution (SNA_r_): While less common for bromides at the 5-position compared to those at the 2- or 4-positions, under forcing conditions, the bromine atom could potentially be displaced by strong nucleophiles.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. This allows for further modifications, such as amide bond formation.

-

Reduction: The ester functionality can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Medicinal Chemistry

The picolinate scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

While specific, publicly disclosed examples of marketed drugs derived directly from this exact starting material are not readily identifiable, its structural motifs are present in a variety of compounds investigated for different therapeutic areas. For example, substituted picolinamides have been explored as potential antitumor agents.[7][8] The ability to introduce diverse aryl and heteroaryl groups at the 5-position via Suzuki coupling makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Statements:

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its well-defined reactive sites, particularly the bromine atom amenable to palladium-catalyzed cross-coupling reactions, provide a reliable and efficient entry point for the synthesis of a wide range of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential for innovation. As the demand for novel chemical entities continues to grow, the importance of such highly functionalized intermediates will undoubtedly increase.

References

- PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid.

- BenchChem. (2025).

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)

- Google Patents. (n.d.). US6441168B1 - Stable crystalline salts of 5-methyltetrahydrofolic acid.

- Haredi Abdelmonsef, A., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 26(11), 3169.

- MDPI. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.

- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

- Wu, Y.-M., Wu, C.-M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134.

- ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

- PubMed. (2012, May 25).

- Hornak, V. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- PMC. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.

- MDPI. (2017, January 27).

- Amanote Research. (n.d.). (PDF)

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- (2017, July 19). 5-Bromo-3-methylpicolinic acid.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. This compound | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 213771-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 213771-32-5 | FM139366 [biosynth.com]

- 4. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-bromo-3-methylpicolinate molecular weight and formula

An In-Depth Technical Guide to Methyl 5-bromo-3-methylpicolinate: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the essential physicochemical properties, synthesis, and strategic applications of this compound, a crucial heterocyclic building block.

Introduction: The Strategic Value of a Functionalized Picolinate

This compound is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure is strategically functionalized with a bromine atom, a methyl group, and a methyl ester on a pyridine core. This arrangement of reactive sites makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methyl group at the 3-position influences the steric and electronic properties of the molecule, while the methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, serving as a key point for molecular elaboration. Understanding the properties and reactivity of this compound is therefore paramount for its effective use in synthetic campaigns.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [1] |

| CAS Number | 213771-32-5 | [1][2][3][4] |

| Synonyms | 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester | [1] |

| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [3] |

| Typical Purity | ≥97% | [3] |

| Storage Conditions | Store at room temperature, preferably under an inert atmosphere. | [2][3] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical pathway to this compound involves the hydrolysis of a nitrile precursor followed by esterification. This two-step process is efficient and relies on well-established organic chemistry principles.

Experimental Protocol

Step 1: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile to 5-Bromo-3-methylpicolinic Acid

-

Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 6.0 M) to the mixture.

-

Heat the reaction mixture (e.g., to 80°C) and stir for 1.5-2 hours, monitoring the reaction progress by TLC or LC-MS. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately hydrolyze to the carboxylate salt.

-

After completion, concentrate the reaction mixture to remove the ethanol.

-

Dilute the residue with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.

-

Extract the product, 5-Bromo-3-methylpicolinic acid, into an organic solvent like ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid carboxylic acid.[5]

Step 2: Fischer Esterification to this compound

-

Suspend the synthesized 5-Bromo-3-methylpicolinic acid (1 equivalent) in methanol, which acts as both the solvent and the reagent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Heat the mixture to reflux and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid carefully with a base, such as a saturated sodium bicarbonate solution.

-

Extract the methyl ester product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product via column chromatography or recrystallization as needed.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound is primarily as a versatile intermediate. Its precursor, 5-Bromo-3-methylpicolinic acid, is cited for its use in preparing oxazine derivatives that function as BACE1 (Beta-secretase 1) inhibitors.[5][6] BACE1 is a key enzyme in the amyloid pathway, which is implicated in the pathology of Alzheimer's disease.

The ester form, this compound, offers advantages in synthesis as it protects the carboxylic acid functionality, which might otherwise interfere with certain reactions, such as organometallic coupling at the bromine site.

Logical Role as a Synthetic Building Block

Caption: Reactivity sites and synthetic potential of the title compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some sources also include H302 (Harmful if swallowed).[3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if you feel unwell.[7][9]

-

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7] Storing under an inert atmosphere is recommended to ensure long-term stability.[2]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established role as a precursor to bioactive molecules make it an invaluable asset in the pipeline of drug discovery. This guide provides the core technical knowledge required for its safe and effective application in the laboratory, empowering researchers to leverage its full synthetic potential.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45789787, this compound.

Sources

- 1. This compound | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 213771-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 213771-32-5 [sigmaaldrich.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of Methyl 5-bromo-3-methylpicolinate: A Technical Guide for Researchers

Foreword

Methyl 5-bromo-3-methylpicolinate is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent feature in a variety of biologically active molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the reliability of subsequent synthetic transformations and the integrity of biological data. This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document elucidates the rationale behind the experimental methodologies and the interpretation of the spectral features, empowering researchers to confidently utilize this versatile molecule in their work.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is essential before delving into its spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | |

| CAS Number | 213771-32-5 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Off-white to yellow-brown solid | |

| Purity | Typically ≥97% |

Synthesis and Sample Preparation for Spectroscopic Analysis

The synthetic route to this compound is crucial as it can influence the impurity profile of the material, which in turn can affect the interpretation of spectroscopic data. A common and efficient method for its preparation is the esterification of 5-bromo-3-methylpicolinic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-bromo-3-methylpicolinic acid (1.0 eq) in methanol (MeOH), thionyl chloride (SOCl₂) (1.5 eq) is added dropwise at 0 °C. The choice of thionyl chloride is strategic as it reacts with methanol to form gaseous HCl in situ, which catalyzes the esterification, and the byproducts (SO₂ and HCl) are volatile, simplifying the workup.

-

Reaction Progression: The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[1][2][3]

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the molecular structure of this compound.

¹H NMR Spectroscopy

Experimental Considerations: A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 |

| ~8.0 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets in the downfield region of the spectrum (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The proton at the 6-position (H-6) is adjacent to the nitrogen and is therefore expected to be the most downfield. The proton at the 4-position (H-4) will be slightly upfield of H-6. The coupling between these two protons (meta-coupling) will result in small coupling constants (J ≈ 2-3 Hz), appearing as sharp doublets.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9 ppm. This chemical shift is characteristic of methyl esters.

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the pyridine ring will also appear as a sharp singlet, typically in the region of δ 2.5 ppm.

¹³C NMR Spectroscopy

Experimental Considerations: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument, providing a single peak for each unique carbon atom.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~120 | C-5 |

| ~53 | -OCH₃ |

| ~18 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 165 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the range of δ 120-150 ppm. The carbon bearing the bromine atom (C-5) is expected to be the most shielded among the ring carbons due to the heavy atom effect of bromine. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded.

-

Alkyl Carbons: The methyl ester carbon (-OCH₃) will appear around δ 53 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most upfield signal, appearing around δ 18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Considerations: The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic, CH₃) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-Br stretching |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band around 1730 cm⁻¹, which is indicative of the ester carbonyl group.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Considerations: A high-resolution mass spectrum (HRMS) is typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Expected Observations:

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. The two peaks will be separated by 2 mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

[M]⁺ for C₈H₈⁷⁹BrNO₂: m/z = 228.97

-

[M+2]⁺ for C₈H₈⁸¹BrNO₂: m/z = 230.97

-

-

Fragmentation Pattern: Common fragmentation pathways for picolinate esters include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ ion.

Sources

- 1. 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Патент № US 0010202365 МПК A61K31/506 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 2. WO2016103155A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 3. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-3-methylpicolinate

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of its progression from discovery to application. Solubility dictates formulation strategies, bioavailability, and the design of purification processes. This guide focuses on Methyl 5-bromo-3-methylpicolinate, a substituted pyridine derivative with potential applications in medicinal chemistry.

A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, takes a position of scientific enablement. Rather than merely presenting pre-existing data, it provides a comprehensive framework grounded in first principles and established methodologies to empower researchers to determine the solubility of this compound in solvents relevant to their work. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and offer guidance on data interpretation.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| IUPAC Name | methyl 5-bromo-3-methylpyridine-2-carboxylate | [1][2] |

| CAS Number | 213771-32-5 | [3] |

| Physical Form | Off-white to Gray to Pale-yellow to Yellow-brown Solid | [3] |

| Safety Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [1][2] |

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" remains a powerful guiding principle in solubility science.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the solute-solute and solvent-solvent interactions.

Structural Analysis of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a site for hydrogen bond acceptance and contributes to the molecule's polarity.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment, but it is not a strong hydrogen bond participant.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

Predicted Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the presence of the nitrogen and ester groups, some solubility is expected. However, the overall molecule is not highly polar, and the presence of the bromo and methyl groups will likely limit solubility, especially in water.

-